2-Methylimidazo[1,2-a]pyrazine-6-carbonitrile
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Overview
Description
2-Methylimidazo[1,2-a]pyrazine-6-carbonitrile is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrazine family. These compounds are known for their versatile applications in organic synthesis and drug development due to their unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylimidazo[1,2-a]pyrazine-6-carbonitrile typically involves multi-component reactions. One common method includes the use of cyanoacetohydrazide, 4-nitroacetophenone, and 1,1-bis(methylthio)-2-nitroethylene in a mixture of water and ethanol. This reaction proceeds through a sequence of N,N-acetal formation, Knoevenagel condensation, Michael reaction, imine-enamine tautomerization, and N-cyclization .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as the use of environmentally benign solvents and operational simplicity, are often emphasized in the synthesis of similar heterocyclic compounds .
Chemical Reactions Analysis
Types of Reactions
2-Methylimidazo[1,2-a]pyrazine-6-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by bases or acids.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyrazine derivatives with additional functional groups, while reduction may result in the formation of simpler imidazo[1,2-a]pyrazine compounds .
Scientific Research Applications
2-Methylimidazo[1,2-a]pyrazine-6-carbonitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methylimidazo[1,2-a]pyrazine-6-carbonitrile involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes . The exact molecular targets and pathways are still under investigation, but the compound’s unique structure allows it to interact with a wide range of biological molecules .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: Known for its pharmacological activities, including anti-inflammatory and antiviral properties.
Imidazo[1,2-a]pyrimidine: Exhibits antidepressant and anticancer activities.
Uniqueness
2-Methylimidazo[1,2-a]pyrazine-6-carbonitrile stands out due to its unique structural features, which allow for diverse chemical reactivity and potential biological activities. Its versatility in synthetic applications and potential as a drug candidate make it a valuable compound in scientific research .
Properties
Molecular Formula |
C8H6N4 |
---|---|
Molecular Weight |
158.16 g/mol |
IUPAC Name |
2-methylimidazo[1,2-a]pyrazine-6-carbonitrile |
InChI |
InChI=1S/C8H6N4/c1-6-4-12-5-7(2-9)10-3-8(12)11-6/h3-5H,1H3 |
InChI Key |
SYFGXVHLYOSGPR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C=C(N=CC2=N1)C#N |
Origin of Product |
United States |
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